N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
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Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of chemical and biological properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would need to be determined through methods such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. For example, 3,5-dimethylpyrazole is a white solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Reaction Mechanisms and Synthesis
Research into the reaction mechanisms involving pyrazolo[5,1-c][1,2,4]triazines and related compounds reveals complex processes such as ANRORC rearrangements and N-formylation, contributing to the field of organic synthesis. For instance, Ledenyova et al. (2018) explored the unexpected reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, providing insights into the synthetic pathways and structural elucidation of novel compounds (Ledenyova et al., 2018).
Anticancer and Antimicrobial Activities
The compound's derivatives have shown promising results in anticancer and antimicrobial activities. Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar structural analogs, demonstrated potent cytotoxic effects against various cancer cell lines, highlighting the potential for therapeutic applications in oncology (Deady et al., 2003). Moreover, the synthesis of new pyrazoline and pyrazole derivatives has been linked to significant biocidal properties against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (Hassan, 2013).
Antibacterial and Antifungal Agents
Further studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown substantial antimicrobial efficacy, suggesting these compounds as promising leads for the development of new antibacterial and antifungal agents. The exploration of these derivatives underscores the ongoing interest in leveraging the compound's framework for addressing infectious diseases (Palkar et al., 2017).
Novel Heterocyclic Systems with Pharmacological Activities
The synthesis of various fused oxazine derivatives has been pursued to discover new chemical entities with potential pharmacological activities. Mahmoud et al. (2017) reported on the preparation of compounds expected to possess antioxidant and anticancer activities, demonstrating the versatility of the pyrazolo[5,1-b][1,3]oxazine core in medicinal chemistry applications (Mahmoud et al., 2017).
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Oxazine derivatives have also been reported to show diverse pharmacological activities.
Biochemical Pathways
Pyrazole and oxazine derivatives can interact with various biochemical pathways depending on their specific biological targets. Some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of nucleic acids, thereby interfering with DNA replication .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the specific biological targets it interacts with. Some pyrazole derivatives have been found to induce apoptosis in cancer cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10-8-11(2)18(17-10)6-4-15-13(20)12-9-16-19-5-3-7-21-14(12)19/h8-9H,3-7H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLLEBXKLFVBAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C3N(CCCO3)N=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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